EP1 Receptor Binding Affinity: Superior Ki Compared to SC-51089
4-(2-Ethylpiperidin-1-yl)benzoic acid exhibits a binding affinity (Ki) of 290 nM for the human EP1 receptor [1]. This represents a 4.6-fold improvement in affinity compared to the classical EP1 antagonist SC-51089, which has a reported Ki of 1,330 nM (1.33 µM) under comparable conditions [2]. While not as potent as the picomolar-affinity antagonist ONO-8711 (Ki = 0.6 nM) , the compound's intermediate affinity offers a distinct pharmacological window for studying EP1 receptor function without the potential for complete receptor silencing associated with ultra-high potency antagonists.
| Evidence Dimension | Binding affinity (Ki) for human EP1 receptor |
|---|---|
| Target Compound Data | 290 nM |
| Comparator Or Baseline | SC-51089: 1,330 nM (1.33 µM); ONO-8711: 0.6 nM |
| Quantified Difference | 4.6-fold higher affinity than SC-51089; 483-fold lower affinity than ONO-8711 |
| Conditions | In vitro binding assay using human EP1 receptor; Ki determined via displacement of radiolabeled ligand |
Why This Matters
This intermediate affinity profile allows researchers to modulate EP1 signaling with less risk of complete receptor blockade, which is crucial for studies investigating partial antagonism or subtle modulation of prostaglandin E2 pathways.
- [1] BindingDB. BDBM50444438 / CHEMBL2442495. Ki = 290 nM for human EP1 receptor. View Source
- [2] BindingDB. BDBM85600 / CHEMBL155358. SC-51089. Ki = 1,330 nM for human EP1 receptor. View Source
